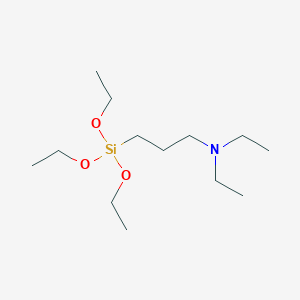

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine

Vue d'ensemble

Description

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine: is an organosilicon compound with the molecular formula C13H31NO3Si . It is commonly used in various chemical syntheses and industrial applications due to its unique properties, which include the ability to form stable bonds with both organic and inorganic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of N,N-diethyl-3-aminopropylamine with triethoxysilane . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

N,N-diethyl-3-aminopropylamine+triethoxysilane→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is typically catalyzed by a base such as triethylamine to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and ethanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often catalyzed by acids or bases.

Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: Produces silanols and ethanol.

Condensation: Forms siloxane bonds, leading to polymeric structures.

Substitution: Results in the formation of various substituted silanes.

Applications De Recherche Scientifique

Chemical Applications

Coupling Agent : DETS is primarily used as a coupling agent in the synthesis of hybrid organic-inorganic materials. It enhances adhesion between organic polymers and inorganic substrates, which is crucial in the development of advanced materials.

Synthesis Catalyst : The compound acts as a catalyst in various organic reactions, including amination and polymerization processes. Its ability to form stable bonds with different substrates makes it valuable in synthetic chemistry.

Biological Applications

Surface Modification : In biological research, DETS is employed to modify surfaces for cell culture and biological assays. This modification improves cell adhesion and proliferation, making it essential for tissue engineering applications.

Drug Delivery Systems : Research indicates that DETS can form stable complexes with biological molecules, suggesting its potential use in drug delivery systems. Its silane functionality allows for the attachment of therapeutic agents to target specific cells or tissues.

Medical Applications

Biosensors : The compound's ability to interact with biomolecules makes it suitable for developing biosensors. By functionalizing sensor surfaces with DETS, researchers can enhance sensitivity and specificity for detecting various analytes.

Antimicrobial Properties : Studies have shown that DETS exhibits antimicrobial activity, making it a candidate for coatings that prevent microbial growth on medical devices and surfaces.

Industrial Applications

Coatings and Adhesives : In industrial settings, DETS is utilized to improve the mechanical properties and durability of coatings, adhesives, and sealants. Its incorporation into formulations enhances performance under various environmental conditions.

Silica Gel Production : DETS is used as an additive in the synthesis of amine-functionalized silica gels, which are important in chromatography and catalysis .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DETS against several microorganisms using broth dilution methods. The results indicated an average inhibition index of 33.7% at concentrations between 400-200 μg/mL, demonstrating its potential as an antimicrobial agent.

Cytotoxicity in Cancer Cells

In vivo studies showed that DETS could induce apoptosis in cancer cell lines at concentrations greater than 50 µM. This suggests its potential application in cancer therapeutics.

Summary Table of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemical Synthesis | Coupling agent | Enhanced adhesion between materials |

| Biological Research | Surface modification | Improved cell adhesion and proliferation |

| Drug Delivery Systems | Therapeutic agent attachment | Targeted delivery to specific cells |

| Medical Devices | Antimicrobial coatings | Inhibition of microbial growth |

| Industrial Coatings | Adhesive enhancement | Improved durability and mechanical properties |

Mécanisme D'action

The mechanism by which N,N-Diethyl-3-(triethoxysilyl)propan-1-amine exerts its effects involves the formation of stable siloxane bonds. The compound’s triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance the adhesion and mechanical properties of materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine

- 3-(Triethoxysilyl)propylamine

- N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine

Uniqueness

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine is unique due to its specific combination of diethylamine and triethoxysilyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent and in applications requiring stable siloxane bond formation .

Activité Biologique

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine, commonly referred to as APTES (3-Aminopropyltriethoxysilane), is a functional silane compound extensively utilized in various industrial applications, particularly in surface modification and as a coupling agent. This article explores the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and environmental impact based on diverse research findings.

APTES has the following chemical characteristics:

- Molecular Formula : CHN OSi

- Molecular Weight : 233.42 g/mol

- Boiling Point : 223 °C

- Water Solubility : 7.6×10 mg/L

- Log Kow : 0.31

These properties indicate that APTES is hydrolytically unstable, which affects its biological interactions and environmental behavior.

Acute Toxicity

APTES has been subjected to various toxicity assessments:

- Oral Toxicity : The acute oral LD50 values in rats range from 1570 to 3650 mg/kg body weight, indicating moderate toxicity .

- Dermal Toxicity : The dermal LD50 is reported at 4.29 g/kg body weight .

- Inhalation Toxicity : The inhalation LC50 for the hydrolysate is greater than 7.35 mg/L, suggesting low acute inhalation toxicity .

Irritation and Sensitization

APTES is known to cause severe irritation to the skin and eyes. In studies involving guinea pigs, 23% exhibited a skin sensitization response after exposure .

Repeated Exposure Studies

In a repeated inhalation study with rats, exposure to APTES hydrolysate at concentrations of 147 mg/m³ resulted in minimal granulomatous laryngitis but no systemic toxicity was observed . The NOAEL (No Observed Adverse Effect Level) for developmental effects was identified at 100 mg/kg bw/day for oral exposure in rats .

Surface Functionalization

APTES is widely used for surface functionalization due to its ability to covalently bond with various substrates:

- Covalent Bonding : APTES can bond thermoplastics to poly(dimethylsiloxane) (PDMS) surfaces, enhancing adhesion properties .

- Cell Culture Applications : APTES-functionalized surfaces have shown non-toxicity towards embryonic rat cardiomyocytes in vitro, suggesting potential applications in biomedical fields .

Hydrolysis and Degradation

APTES undergoes rapid hydrolysis, producing ethanol and trisilanols, which may contribute to its environmental degradation. The estimated half-life of APTES in water is less than one hour under various pH conditions .

Bioaccumulation Potential

Due to its hydrolytic instability, bioaccumulation of APTES is not anticipated. The hydrolysis products are expected to be less toxic than the parent compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of APTES:

- Genotoxicity Studies : In vivo and in vitro assays have not revealed any evidence of genotoxic potential associated with APTES, indicating a favorable safety profile for certain applications .

- Environmental Toxicity : Research indicates that APTES can suppress cell growth in freshwater green algae (Scenedesmus subspicatus) at concentrations above 38 mg/L, highlighting its potential environmental toxicity at high concentrations .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Acute Oral LD50 | 1570 - 3650 mg/kg |

| Dermal LD50 | 4.29 g/kg |

| Inhalation LC50 | >7.35 mg/L |

| NOAEL for Developmental Effects | 100 mg/kg bw/day |

| Skin Sensitization | 23% positive response in guinea pigs |

| Non-toxicity in Cell Cultures | Yes (embryonic rat cardiomyocytes) |

Propriétés

IUPAC Name |

N,N-diethyl-3-triethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31NO3Si/c1-6-14(7-2)12-11-13-18(15-8-3,16-9-4)17-10-5/h6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBBZEKOMUDXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566763 | |

| Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-42-0 | |

| Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.